molecular formula C11H14BrN3O2 B8231686 5-bromo-3-(diethoxymethyl)-1H-pyrazolo[3,4-c]pyridine

5-bromo-3-(diethoxymethyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B8231686
M. Wt: 300.15 g/mol
InChI Key: KSLKEMKWMLOUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-(diethoxymethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(diethoxymethyl)-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methylpyridine and diethoxymethylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction.

    Cyclization: The intermediate undergoes cyclization to form the pyrazolo[3,4-c]pyridine core.

    Functional Group Modification:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(diethoxymethyl)-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-3-(diethoxymethyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-bromo-3-(diethoxymethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The bromine and diethoxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-bromo-3-(diethoxymethyl)-1H-pyrazolo[3,4-c]pyridine.

    Pyrazolo[3,4-c]pyridine Derivatives: Other derivatives with different substituents on the pyrazolo[3,4-c]pyridine core.

Uniqueness

This compound is unique due to the presence of both bromine and diethoxymethyl groups, which enhance its reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-bromo-3-(diethoxymethyl)-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-3-16-11(17-4-2)10-7-5-9(12)13-6-8(7)14-15-10/h5-6,11H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLKEMKWMLOUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=C2C=C(N=CC2=NN1)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.